molecular formula C9H7ClN2O B1500340 1-(2-Chloro-benzoimidazol-1-yl)-ethanone CAS No. 90533-07-6

1-(2-Chloro-benzoimidazol-1-yl)-ethanone

Cat. No. B1500340
CAS RN: 90533-07-6
M. Wt: 194.62 g/mol
InChI Key: ZHSRLPPFBXEWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-benzoimidazol-1-yl)-ethanone, also known as CBI, is a chemical compound with potential applications in scientific research. CBI is a heterocyclic organic compound that contains a benzimidazole ring and a ketone group. This compound has drawn the attention of researchers due to its unique properties and potential for use in various fields.

Mechanism Of Action

The mechanism of action of 1-(2-Chloro-benzoimidazol-1-yl)-ethanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, which may be involved in the development and progression of various diseases.

Biochemical And Physiological Effects

1-(2-Chloro-benzoimidazol-1-yl)-ethanone has been found to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases. 1-(2-Chloro-benzoimidazol-1-yl)-ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation. Additionally, 1-(2-Chloro-benzoimidazol-1-yl)-ethanone has been found to inhibit the replication of certain viruses, including the hepatitis C virus.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(2-Chloro-benzoimidazol-1-yl)-ethanone in lab experiments include its relatively simple synthesis method, its potential for use in various fields, and its unique properties. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 1-(2-Chloro-benzoimidazol-1-yl)-ethanone. These include further studies on its mechanism of action, its potential use as a fluorescent probe for the detection of metal ions, and its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the advantages and limitations of using 1-(2-Chloro-benzoimidazol-1-yl)-ethanone in lab experiments.

Scientific Research Applications

1-(2-Chloro-benzoimidazol-1-yl)-ethanone has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. 1-(2-Chloro-benzoimidazol-1-yl)-ethanone has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

1-(2-chlorobenzimidazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6(13)12-8-5-3-2-4-7(8)11-9(12)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSRLPPFBXEWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663473
Record name 1-(2-Chloro-1H-benzimidazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-benzoimidazol-1-yl)-ethanone

CAS RN

90533-07-6
Record name 1-(2-Chloro-1H-benzimidazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-benzoimidazol-1-yl)-ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-benzoimidazol-1-yl)-ethanone
Reactant of Route 3
Reactant of Route 3
1-(2-Chloro-benzoimidazol-1-yl)-ethanone
Reactant of Route 4
Reactant of Route 4
1-(2-Chloro-benzoimidazol-1-yl)-ethanone
Reactant of Route 5
Reactant of Route 5
1-(2-Chloro-benzoimidazol-1-yl)-ethanone
Reactant of Route 6
Reactant of Route 6
1-(2-Chloro-benzoimidazol-1-yl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.